

4-Epidoxycycline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Epidoxycycline

Cat. No.: B10761639

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This technical guide provides an in-depth overview of **4-Epidoxycycline**, a key small molecule in molecular biology research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, its primary application in inducible gene expression systems, and protocols for its use.

Core Chemical and Physical Properties

4-Epidoxycycline is a non-antibiotic epimer and a hepatic metabolite of doxycycline.^[1] Its key characteristics are summarized below.

Property	Value	Source(s)
CAS Number	6543-77-7	[1][2][3][4][5][6]
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₈	[1][3]
Molecular Weight	444.4 g/mol	[1][2][3]
Synonyms	4-Epi Doxycycline, 6-Deoxy-4-epioxytetracycline	[3][5]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Storage	-20°C	[1]

Application in Inducible Gene Expression: The Tet-On/Tet-Off System

The primary utility of **4-Epidoxycycline** in a research context is its function as an inducer molecule for tetracycline-inducible (Tet-On) and tetracycline-repressible (Tet-Off) gene expression systems.^[1] These systems allow for precise temporal and quantitative control over the expression of a gene of interest in eukaryotic cells and transgenic organisms.

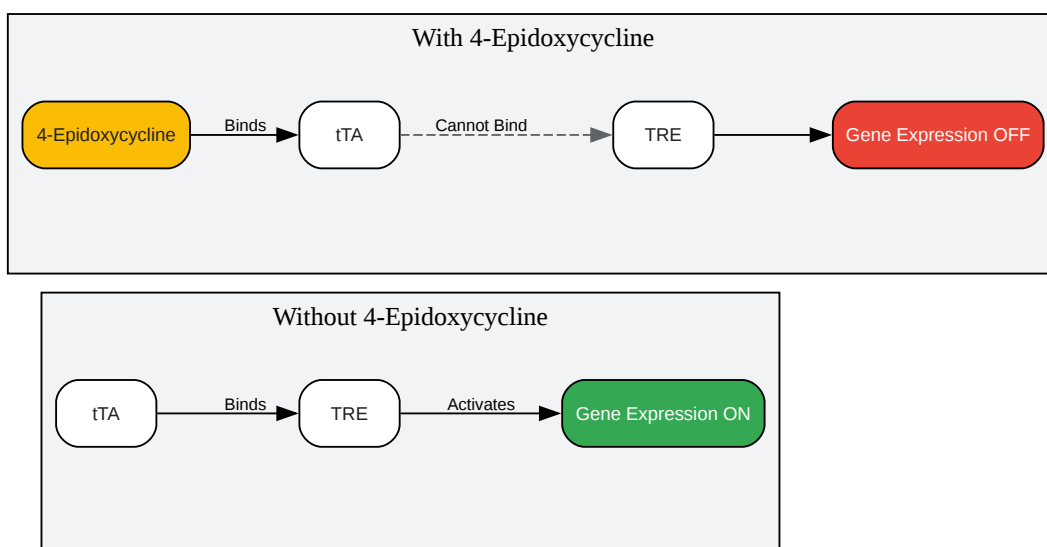
4-Epidoxycycline is often preferred over its parent compound, doxycycline, because it lacks antibiotic activity.^[1] This is a significant advantage as it avoids the confounding effects of antibiotic pressure on experimental systems, such as alterations to the microbiome or off-target effects on mitochondrial function, which can impact cellular metabolism and gene expression.^{[7][8]} Studies have shown **4-Epidoxycycline** to be as efficient as doxycycline in regulating gene expression in these systems.^[7]

Mechanism of Action in Tet-Inducible Systems

The Tet systems are binary, consisting of a regulatory protein and a response element that controls the gene of interest.

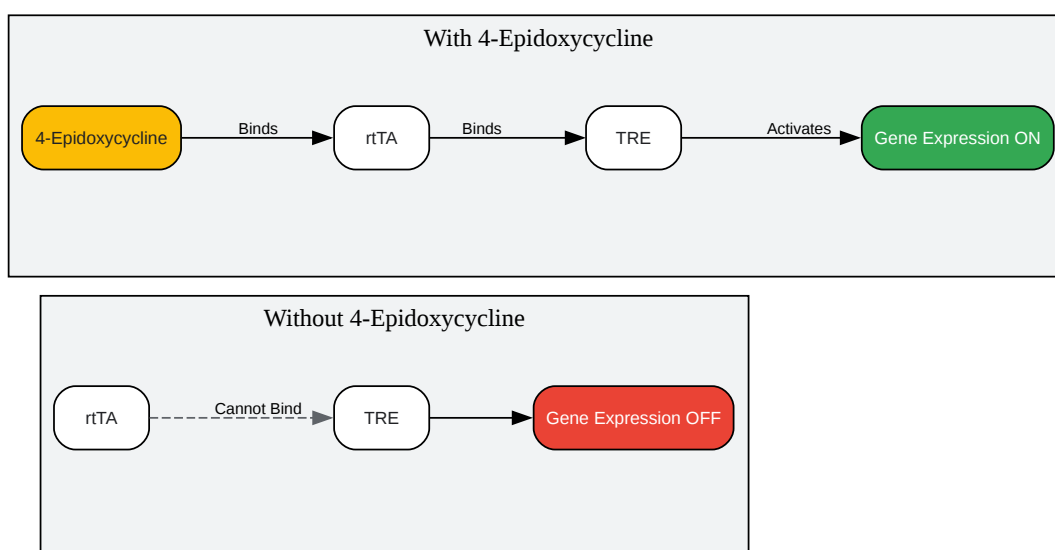
- **Tet-Off System:** A tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and a transcriptional activator domain (like VP16), binds to the tetracycline response element (TRE) in the absence of an inducer, driving the expression of the target gene. When **4-Epidoxycycline** is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.
- **Tet-On System:** This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in contrast to tTA, can only bind to the TRE and activate transcription in the presence of an inducer like **4-Epidoxycycline**.

The logical flow of these systems is depicted in the diagrams below.



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Figure 1. Logical workflow of the Tet-Off gene expression system.



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Figure 2. Logical workflow of the Tet-On gene expression system.

Experimental Protocols

The following are generalized protocols for the use of **4-Epidoxycycline** in both in vitro (cell culture) and in vivo (mouse models) settings. It is recommended to optimize concentrations and duration of treatment for each specific cell line or experimental model.

In Vitro Protocol: Induction of Gene Expression in Cell Culture

This protocol outlines the steps for inducing gene expression in a stable cell line containing a Tet-inducible construct.

- Preparation of **4-Epidoxycycline** Stock Solution:
 - Due to its slight solubility in DMSO, prepare a high-concentration stock solution (e.g., 1-10 mg/mL).
 - Weigh the desired amount of **4-Epidoxycycline** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of sterile, cell-culture grade DMSO.
 - Vortex until fully dissolved.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C, protected from light.
- Induction in Cell Culture:
 - Culture the engineered cell line under standard conditions. Ensure that the fetal bovine serum (FBS) used is "tetracycline-free" to avoid basal activation or repression of the system.

- Plate the cells at a desired density for your experiment.
- Allow cells to adhere and recover for 24 hours.
- Thaw an aliquot of the **4-Epidoxycycline** stock solution.
- Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration. A typical starting range for doxycycline is 100-1000 ng/mL, and similar concentrations can be tested for **4-Epidoxycycline**. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific construct and cell line.
- Remove the old medium from the cells and replace it with the **4-Epidoxycycline**-containing medium.
- Incubate the cells for the desired period (e.g., 24-72 hours) before analysis. The half-life of doxycycline in cell culture is approximately 24 hours, so for longer induction times, the medium should be replaced with fresh inducer-containing medium every 48 hours.

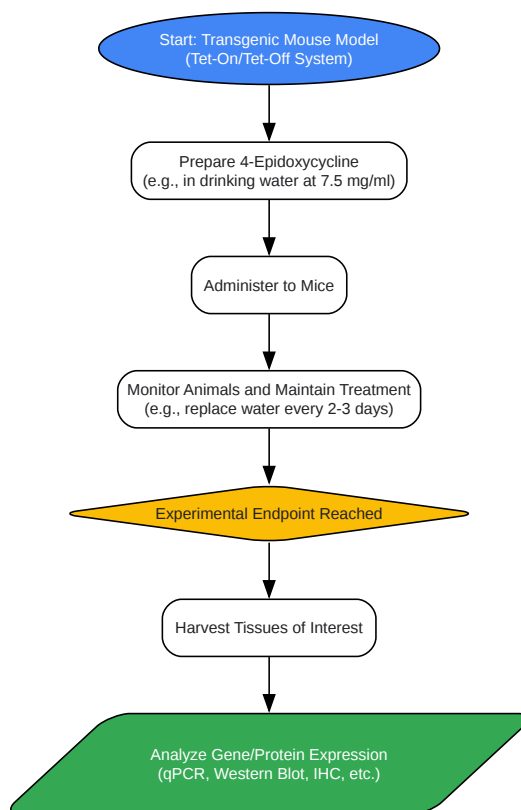
In Vivo Protocol: Induction of Gene Expression in Mouse Models

This protocol provides guidelines for administering **4-Epidoxycycline** to mice harboring a Tet-inducible transgene.

- Preparation of **4-Epidoxycycline** for Administration:
 - Drinking Water: Dissolve **4-Epidoxycycline** in the drinking water at a concentration demonstrated to be effective, such as 7.5 mg/mL.[7] Prepare this solution fresh and replace it every 2-3 days. Protect the water bottles from light.
 - Subcutaneous (s.c.) Injection: Prepare a sterile solution of **4-Epidoxycycline** in a suitable vehicle (e.g., saline). A previously reported effective dose is 10 mg/kg of body weight.[7]
 - Oral Gavage: Prepare a solution of **4-Epidoxycycline** in sterile water. A typical concentration for a stock solution is 5 mg/mL.[9] The volume administered will depend on the desired dose and the weight of the mouse.

- Administration and Monitoring:
 - Administer the **4-Epidoxycycline** via the chosen route.
 - Monitor the animals for any adverse effects.
 - The duration of administration will depend on the experimental design.
 - At the end of the experimental period, tissues can be harvested for analysis of gene expression (e.g., via qPCR, Western blot, or immunohistochemistry).

The experimental workflow for a typical in vivo study is illustrated below.



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